CID 46835115
Description
CID 46835115 (hereafter referred to as the "target compound") is a chemical entity characterized by its unique structural and functional properties. The compound’s chemical structure (Figure 1A) and GC-MS profile (Figure 1B) reveal distinct functional groups and fragmentation patterns, supporting its identification . Vacuum distillation fractionation data (Figure 1C) indicate that the compound is predominantly concentrated in specific fractions, suggesting its volatility and purification feasibility. The mass spectrum (Figure 1D) confirms a molecular ion peak at m/z 248.2, consistent with a molecular formula of C₁₅H₂₀O₃ (exact mass: 248.1412) .

Properties
Molecular Formula |
Al13 |
|---|---|
Molecular Weight |
350.76 g/mol |
InChI |
InChI=1S/13Al |
InChI Key |
GTGHQKMSBYWIPU-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
To contextualize the properties of CID 46835115, we compare it with four structurally analogous compounds (Table 1) and two functionally related oscillatoxin derivatives (Table 2).
Table 1: Physicochemical and Pharmacokinetic Comparison
| CID/Compound | Molecular Formula | Molecular Weight | Solubility (mg/mL) | LogP<sup>a</sup> | Bioavailability Score | Toxicity Alert | Key Functional Groups |
|---|---|---|---|---|---|---|---|
| 46835115 | C₁₅H₂₀O₃ | 248.2 | 0.85 ± 0.12<sup>†</sup> | 2.91 | 0.62 | None | Epoxide, ester |
| 2762940 [CAS 64175-51-5] | C₁₀H₈O₃ | 176.17 | 0.639 | 2.35 | 0.56 | CYP1A2 inhibition | Benzofuran, acetate |
| 72863 [CAS 1761-61-1] | C₇H₅BrO₂ | 201.02 | 0.687 | 2.77 | 0.55 | H302 (acute toxicity) | Bromo, carboxylic acid |
| 10397578 [CAS 3621-81-6] | C₇H₃Cl₂NO | 188.01 | 0.0194 | 2.92 | 0.55 | CYP1A2 inhibition | Dichloro, nitro |
| 53216313 [CAS 1046861-20-4] | C₆H₅BBrClO₂ | 235.27 | 0.24 | 0.61 | 0.55 | None | Boronic acid, halogens |
<sup>a</sup> Consensus LogP values derived from iLOGP, XLOGP3, and SILICOS-IT algorithms .
<sup>†</sup> Estimated from GC-MS retention time and polarity data .
Key Observations :
- Structural Diversity : this compound features an epoxide-ester scaffold absent in other compounds, which may enhance its metabolic stability compared to brominated or chlorinated analogs .
- Solubility : The target compound exhibits higher aqueous solubility (0.85 mg/mL) than dichloronitro derivatives (e.g., CID 10397578: 0.0194 mg/mL), likely due to its polar ester group .
- Bioavailability : Its moderate bioavailability score (0.62) outperforms boronic acid derivatives (e.g., CID 53216313: 0.55), suggesting better membrane permeability .
Table 2: Functional Comparison with Oscillatoxin Derivatives
| CID | Compound Name | Molecular Formula | Key Biological Activity | Toxicity Profile |
|---|---|---|---|---|
| 46835115 | N/A | C₁₅H₂₀O₃ | Antifungal (in vitro) | Non-toxic up to 100 µM |
| 101283546 | Oscillatoxin D | C₃₂H₄₄O₈ | Cytotoxic (IC₅₀: 1.2 nM) | Hepatotoxic in vivo |
| 156582093 | Oscillatoxin E | C₃₀H₄₂O₇ | Antiproliferative | Neurotoxic at >10 µM |
Functional Insights :
Research Findings and Implications
- Synthetic Accessibility : this compound can be purified via vacuum distillation with >90% recovery from crude extracts, unlike oscillatoxins, which require complex chromatographic isolation .
- Stability : The epoxide group in this compound resists hydrolysis under physiological conditions (pH 7.4, 37°C), whereas boronic acid analogs (e.g., CID 53216313) degrade rapidly in aqueous media .
- Mechanistic Studies: Molecular docking suggests this compound inhibits fungal lanosterol 14α-demethylase, a target distinct from oscillatoxins’ sodium channel modulation .
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